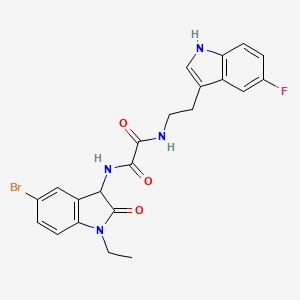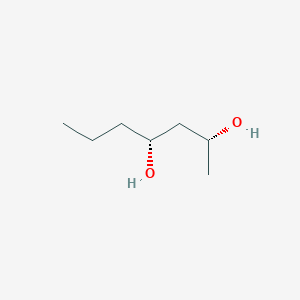
C22H20F3NO2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of C22H20F3NO2 involves several steps, including the formation of the oxazole ring and the introduction of the trifluoromethyl and methoxy groups. One common synthetic route involves the reaction of 4-methoxy-3-methylphenylacetic acid with trifluoromethylbenzaldehyde in the presence of a base to form the corresponding oxazole derivative. The reaction conditions typically include heating the mixture under reflux and using a suitable solvent such as ethanol or toluene . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
C22H20F3NO2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol or amine derivatives.
Applications De Recherche Scientifique
C22H20F3NO2: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of C22H20F3NO2 involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal cellular processes. Additionally, the compound may interact with cell membranes, altering their permeability and affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
C22H20F3NO2: can be compared with other similar compounds, such as:
- Trifluoromethyl-substituted compounds : These compounds contain the trifluoromethyl group, which imparts unique chemical and biological propertiesThis compound stands out due to its combination of trifluoromethyl and methoxy groups, which enhance its versatility and effectiveness in various applications .
Oxazole derivatives: These compounds share the oxazole ring structure but differ in the substituents attached to the ring. The presence of trifluoromethyl and methoxy groups in
Propriétés
Formule moléculaire |
C22H20F3NO2 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
10-cyclohexylidene-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H20F3NO2/c23-22(24,25)13-7-4-8-14(11-13)26-20(27)18-15-9-10-16(19(18)21(26)28)17(15)12-5-2-1-3-6-12/h4,7-11,15-16,18-19H,1-3,5-6H2 |
Clé InChI |
XCDXKNDGAJAXEA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
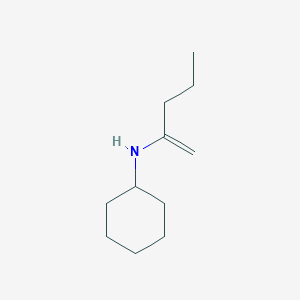
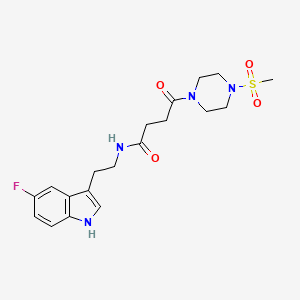
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)

![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
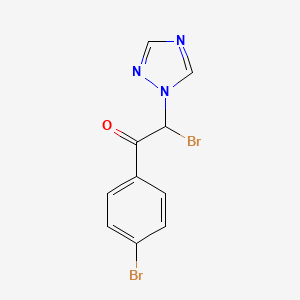
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
